molecular formula C27H29N2O3P B1350388 Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate CAS No. 473659-21-1

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate

Cat. No. B1350388
CAS RN: 473659-21-1
M. Wt: 460.5 g/mol
InChI Key: FNSMDCRPGWSMDB-UHFFFAOYSA-N
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Description

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate (DTMPM) is a synthetic organic compound used in laboratory experiments and scientific research. It is a derivative of phosphonic acid and is composed of a phosphonate group and an imidazole group. The unique structure of DTMPM makes it a versatile compound with a wide range of applications in scientific research.

Scientific Research Applications

Synthesis and Transformation of Phosphorylated Derivatives

Phosphorylated derivatives of 1,3-azoles, including imidazoles, play significant roles in chemical synthesis due to their chemical and biological properties. The synthesis of these compounds typically involves metallic derivatives of imidazole and phosphorus halides or a cross-coupling of halogenimidazoles and dialkyl phosphites in the presence of a palladium catalyst. These compounds are characterized by a range of activities, including insectoacaricidal, anti-blastic, and neurodegenerative effects, highlighting their importance in developing new synthetic routes and potential therapeutic agents (Abdurakhmanova et al., 2018).

Environmental Relevance and Biodegradability of Organophosphonates

Organophosphonates, such as Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate, have seen increasing consumption and consequently have become a focus due to their environmental impact. Despite their stability against biological degradation, they can be removed with high efficiency in wastewater treatment plants (WWTPs) operated with chemical phosphate precipitation. This highlights the need for effective management strategies to mitigate their environmental footprint, especially in preventing eutrophication and ensuring water quality (Rott et al., 2018).

Ionic Liquids and Material Science

Ionic liquids, often used in material modification and as solvents, have been explored for their potential in enhancing the properties of various materials, including those involving phosphonate compounds. The modification of materials with ionic liquids, including phosphonium and imidazolium salts, offers innovative pathways in solid-phase extraction, chromatography, and other analytical applications. This area of research opens new avenues for the development of advanced materials and analytical techniques, leveraging the unique properties of ionic liquids (Vidal et al., 2012).

properties

IUPAC Name

4-(diethoxyphosphorylmethyl)-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N2O3P/c1-3-31-33(30,32-4-2)21-26-20-29(22-28-26)27(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-20,22H,3-4,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSMDCRPGWSMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376787
Record name Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate

CAS RN

473659-21-1
Record name Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product from Step C is dissolved in acetonitrile and cooled to 0° C. Triethyl phosphite (1 equivalent) and sodium iodide (1 equivalent) are added, and the reaction stirred at room temperature overnight. The reaction is quenched with ammonium chloride, and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and concentrated to provide the title compound.
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Synthesis routes and methods II

Procedure details

To a solution of diethylphosphite (4.30 g, 31.2 mmol) in dry tetrahydrofuran (hereinafter abbreviated to THF) (10 ml) was added 1M THF solution of lithium bis-(trimethylsilyl)amide (31.2 ml, 31.2 mmol) dropwise over 1 hour at −72° C. under argon flow, followed by adding dropwise (1-triphenylmethylimidazol-4-yl)methyl chloride (9.30 g, 26.0 mmol) in THF (80 ml) over 30 minutes. The reaction mixture was stirred for 15 minutes at the same temperature, and then was heated to room temperature and stirred for additional 3 hours at room temperature. After the reaction was quenched by addition of saturated aqueous ammonium chloride (150 ml), the THF was removed and the residue was extracted four times with ethyl acetate (100 ml). The organic layers were dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The obtained crude pale yellow solid product was purified by chromatography on silica gel column using methanol-ethyl acetate (1:20) to give diethyl(1-triphenylmethylimidazol-4-yl)methylphosphonate (10.30 g, 86%) as a white powder. This powder was recrystallized from a mixture of ethyl acetate and hexane to provide the titled compound as white small needles (m.p. 141-144° C.).
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